

In Silico Analysis of "Antibacterial Agent 189" Binding Sites: A Technical Guide

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Compound of Interest

Compound Name: *Antibacterial agent 189*

Cat. No.: *B12381391*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico analysis of "**Antibacterial agent 189**," a novel azepine derivative with a quinazolinone moiety, identified as compound 3a in recent literature. The document details the methodologies for predicting and analyzing the binding interactions of this compound with key bacterial and human protein targets. It has demonstrated significant antimicrobial activity against various pathogens and potential as an inhibitor of the Hedgehog signaling pathway, a critical regulator in some cancers. This guide is intended to serve as a resource for researchers in drug discovery and computational biology, offering detailed protocols, data presentation, and workflow visualizations to facilitate further investigation and development of this promising compound.

Introduction to Antibacterial Agent 189 (Compound 3a)

Antibacterial agent 189 (compound 3a) is a synthetic small molecule belonging to the class of diazepines fused with a quinazolinone scaffold.^{[1][2]} It has emerged as a compound of interest due to its potent, broad-spectrum antimicrobial activity and its potential to modulate the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer.^{[1][2]}

The compound has shown significant efficacy against both Gram-positive (*Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative (*Escherichia coli*, *Pseudomonas aeruginosa*) bacteria, as well as fungal strains (*Candida albicans*, *Aspergillus flavus*).^[1] The dual-action potential—as both an antimicrobial and a potential anti-cancer agent—makes it a compelling subject for further drug development efforts.

The chemical structure of **Antibacterial Agent 189** (Compound 3a) is provided below:

Chemical Structure:

- IUPAC Name: 2-(2-(4-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Putative Protein Targets and Signaling Pathways

In silico studies have identified several potential protein targets for **Antibacterial agent 189**, spanning both bacterial and human proteins. This multi-targeting capability may explain its broad biological activity.

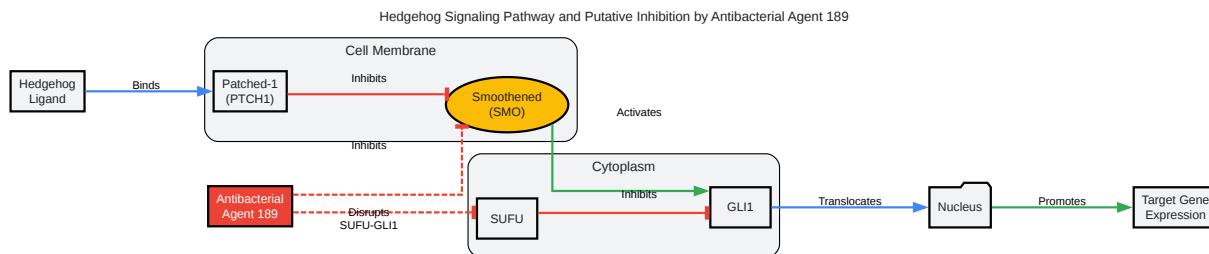
Bacterial Targets for Antimicrobial Activity

- Outer Membrane Protein A (OmpA): A major protein in the outer membrane of Gram-negative bacteria, crucial for maintaining structural integrity and involved in pathogenesis.
- Exo-1,3-beta-glucanase: An enzyme involved in the degradation of glucan, a key component of the cell walls of many fungi and some bacteria.

Human Targets for Anticancer Activity (Hedgehog Signaling Pathway)

- Smoothened (SMO): A G protein-coupled receptor that is a central component of the Hedgehog signaling pathway.^[1]
- Suppressor of Fused/Glioma-Associated Oncogene Homolog 1 (SUFU/GLI-1) Complex: The final effectors of the Hh pathway, where SUFU acts as a negative regulator of the GLI-1 transcription factor.^[1]

The diagram below illustrates the canonical Hedgehog signaling pathway and the putative points of intervention for **Antibacterial agent 189**.



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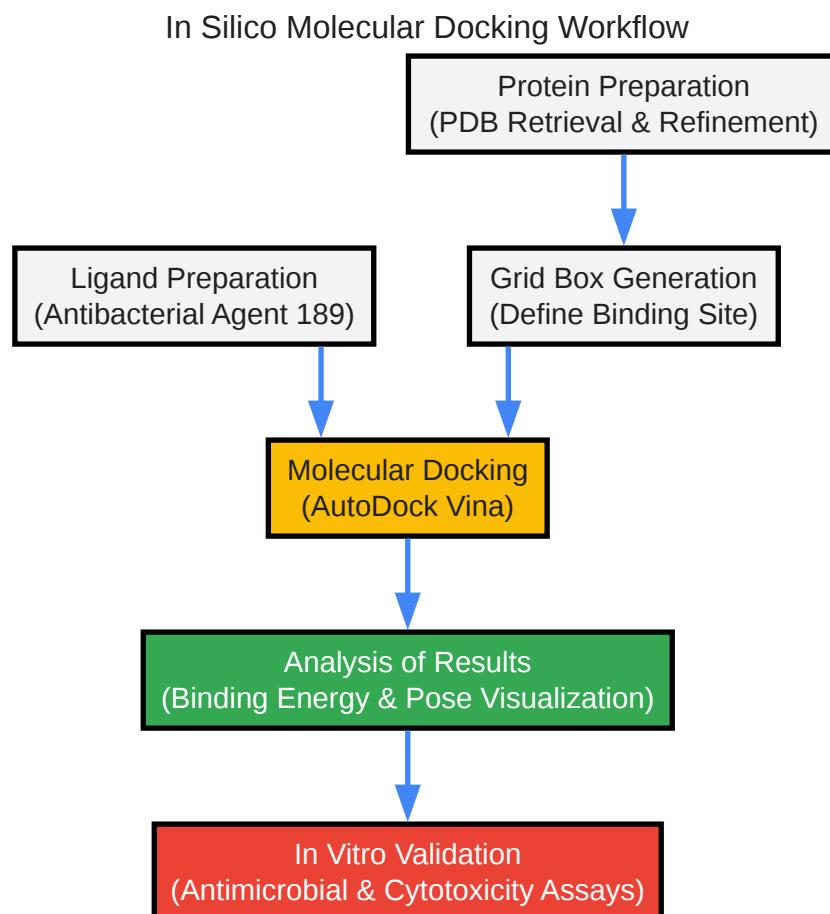
Hedgehog Signaling Pathway with potential inhibition sites for **Antibacterial Agent 189**.

Experimental Protocols: In Silico Analysis

The following protocols are based on the methodologies reported for the in silico evaluation of **Antibacterial agent 189**.^[1]

Molecular Docking Workflow

The overall workflow for the molecular docking analysis is depicted below.



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A generalized workflow for the in silico molecular docking analysis.

Detailed Protocol for Molecular Docking

- Protein Preparation:
 - The three-dimensional crystal structures of the target proteins were retrieved from the Protein Data Bank (PDB).
 - OmpA (PDB ID: 1G90)
 - Exo-1,3-beta-glucanase (PDB ID: 2CL2)
 - SMO (PDB ID: 4O9R)
 - SUFU/GLI-1 (PDB ID: 4Q04)

- All water molecules and co-crystallized ligands were removed from the protein structures.
- Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms using AutoDock Tools.
- Ligand Preparation:
 - The 2D structure of **Antibacterial agent 189** was drawn using ChemDraw and converted to a 3D structure.
 - The ligand's energy was minimized using a suitable force field (e.g., MMFF94).
 - Gasteiger charges were computed for the ligand atoms.
- Grid Box Generation:
 - A grid box was defined to encompass the active site of each target protein. The grid box dimensions were centered on the known active site residues.
- Molecular Docking Simulation:
 - Molecular docking was performed using AutoDock Vina.
 - The program was run with a high exhaustiveness parameter (e.g., 20) to ensure a thorough search of the conformational space.
 - The top-ranked binding poses were saved for further analysis.
- Analysis of Results:
 - The binding affinity (in kcal/mol) of the top-ranked pose was recorded.
 - The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein were visualized and analyzed using software such as Discovery Studio Visualizer.

Quantitative Data Summary

The following tables summarize the in silico and in vitro data for **Antibacterial agent 189** and its derivatives as reported in the literature.[\[1\]](#)

Table 1: Molecular Docking Scores

Compound	Target Protein	PDB ID	Binding Energy (kcal/mol)
Antibacterial agent 189 (3a)	OmpA	1G90	-9.8
Exo-1,3-beta-glucanase	2CL2	-	-10.5
SMO	4O9R	-	-11.2
SUFU/GLI-1	4Q04	-	-11.9
Oxazepine (4a)	OmpA	1G90	-9.5
Exo-1,3-beta-glucanase	2CL2	-	-10.2
SMO	4O9R	-	-10.9
SUFU/GLI-1	4Q04	-	-11.5

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound	E. coli (μ g/mL)	P. aeruginosa (μ g/mL)	S. aureus (μ g/mL)	B. subtilis (μ g/mL)	C. albicans (μ g/mL)	A. flavus (μ g/mL)
Antibacterial agent 189 (3a)	15.62	31.25	7.81	15.62	31.25	62.5
Oxazepine (4a)	31.25	62.5	15.62	31.25	62.5	125
Ampicillin (Reference)	31.25	125	15.62	7.81	-	-
Clotrimazole (Reference)	-	-	-	-	15.62	31.25

Conclusion

Antibacterial agent 189 (compound 3a) represents a promising scaffold for the development of new therapeutic agents. The in silico data strongly suggest high-affinity binding to both bacterial and human protein targets, which is corroborated by in vitro antimicrobial and cytotoxic assays.^[1] The detailed protocols and data presented in this guide offer a foundation for further research, including lead optimization, mechanism of action studies, and preclinical development. The dual-targeting nature of this compound series warrants a thorough investigation of its potential in treating both infectious diseases and cancer.

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References

- 1. Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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